Pyridine, (1,2-ethenediyl)bis-
Overview
Description
Pyridine, (1,2-ethenediyl)bis-: is an organic compound with the molecular formula C12H10N2 . It is also known by other names such as 1,2-Bis(2-pyridyl)ethylene and Pyridine, 2,2’-vinylenedi- . This compound consists of two pyridine rings connected by an ethene bridge, making it a bipyridine derivative. Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Pyridine, (1,2-ethenediyl)bis- can be achieved through several methods. One common approach involves the homo-coupling of pyridine derivatives in the presence of a catalyst . This method typically uses metal complexes under both homogeneous and heterogeneous conditions. Another method involves the use of sulfur and phosphorus compounds as intermediates to facilitate the coupling reaction . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Pyridine, (1,2-ethenediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the ethene bridge into an ethane bridge, altering the compound’s properties.
Substitution: The pyridine rings can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pyridine, (1,2-ethenediyl)bis- has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Industry: It is used in the synthesis of other valuable compounds, including catalysts and photosensitizers.
Mechanism of Action
The mechanism of action of Pyridine, (1,2-ethenediyl)bis- involves its ability to coordinate with metal ions , forming stable complexes. These complexes can interact with various molecular targets and pathways, leading to different biological effects. For example, its coordination with metal ions can inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Pyridine, (1,2-ethenediyl)bis- can be compared with other bipyridine derivatives, such as:
- **1,2-Bis(4-pyridyl)
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity with metal ions.
4,4’-Bipyridine: Another bipyridine derivative with similar applications but different structural properties.
Properties
IUPAC Name |
2-(2-pyridin-2-ylethenyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1-10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEOCEQLCZEBMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030612 | |
Record name | 2,2′-(1,2-Ethenediyl)bis[pyridine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1437-15-6 | |
Record name | 2,2′-(1,2-Ethenediyl)bis[pyridine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1437-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2′-(1,2-Ethenediyl)bis[pyridine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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